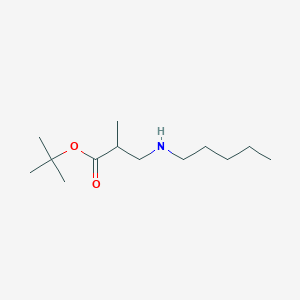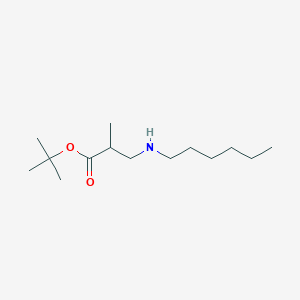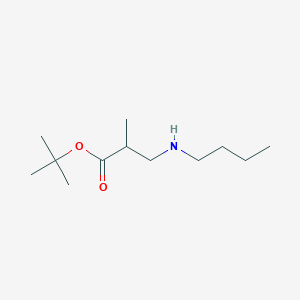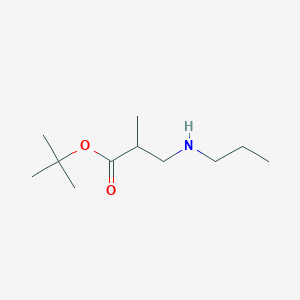
tert-Butyl 3-(cyclohexylamino)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
TB-CAM has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TB-CAM has also been used in biochemical and physiological studies, and has been shown to have a number of beneficial effects. It has been used to study the effects of drugs on the brain, and has been used in the synthesis of drugs used to treat depression and anxiety. TB-CAM has also been used in studies of the effects of pollutants on the environment, and has been used in the synthesis of compounds used to clean up contaminated sites.
Mécanisme D'action
The exact mechanism of action of TB-CAM is not fully understood. However, it is believed that TB-CAM acts as a competitive inhibitor of enzymes involved in the metabolism of drugs, and may also act as a prodrug, releasing active metabolites in the body. TB-CAM may also act as an agonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
TB-CAM has been shown to have a number of beneficial effects. It has been shown to have antidepressant and anxiolytic effects, and has been used in the synthesis of drugs used to treat depression and anxiety. TB-CAM has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. TB-CAM has also been shown to have anti-inflammatory and anti-cancer effects, and may be useful in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TB-CAM is a highly versatile compound, and can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of reactions. However, TB-CAM is a highly reactive compound, and must be handled with care in order to avoid unwanted side reactions. It is also important to note that TB-CAM is not approved for human use, and should only be used in laboratory experiments.
Orientations Futures
TB-CAM has a number of potential future applications. It may be useful in the development of new drugs for the treatment of depression and anxiety, as well as for the treatment of neurodegenerative diseases. TB-CAM may also be useful in the development of new compounds for the treatment of cancer and other diseases. Furthermore, TB-CAM may be useful in the development of new compounds for the clean-up of contaminated sites. Finally, TB-CAM may be useful in the development of new compounds for the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Synthèse
TB-CAM can be synthesized through a variety of methods, including the Wittig reaction, the Knoevenagel condensation, and the Curtius rearrangement. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene product. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound to form a β-keto ester. The Curtius rearrangement involves the conversion of an acyl azide to an isocyanate, which can then be hydrolyzed to form an amide. All of these methods can be used to synthesize TB-CAM in a laboratory setting.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(cyclohexylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-11(13(16)17-14(2,3)4)10-15-12-8-6-5-7-9-12/h11-12,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQUXACXUAILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)
![tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340373.png)
![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)
![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)
![tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340419.png)
![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)
![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)

![tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340440.png)

